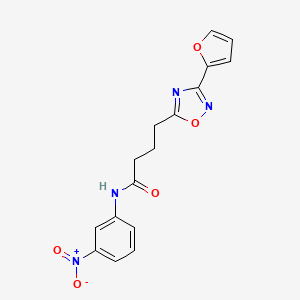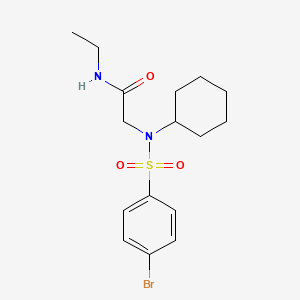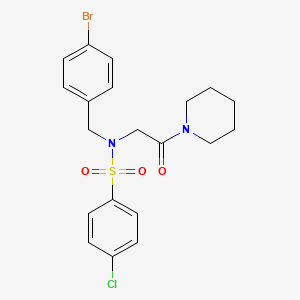![molecular formula C16H16BrNO5S B7706077 ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate](/img/structure/B7706077.png)
ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate, also known as EBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. EBP is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. Specifically, ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
In addition to its anti-inflammatory effects, ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate has been shown to exhibit antitumor properties. Studies have shown that ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate can inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate has been shown to possess antimicrobial activity against a range of bacterial and fungal pathogens.
Advantages and Limitations for Lab Experiments
One of the main advantages of ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate is its ability to exhibit a range of biological activities, making it a versatile tool for scientific research. However, one limitation of ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research involving ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate. One area of interest is the development of ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate analogs with improved solubility and bioavailability. Additionally, further investigation into the mechanisms of action of ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate could lead to the development of new therapeutic agents for a range of diseases and conditions. Finally, studies exploring the potential synergistic effects of ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate in combination with other drugs or therapeutic agents could lead to the development of more effective treatment options.
Synthesis Methods
The synthesis of ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate involves the reaction of ethyl 2-bromoacetate with 4-(benzylsulfamoyl)phenol in the presence of a base. The resulting product is then purified using column chromatography to obtain pure ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate.
Scientific Research Applications
Ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. These properties make it a promising candidate for further investigation in the fields of pharmacology and drug discovery.
properties
IUPAC Name |
ethyl 2-[4-[(2-bromophenyl)sulfamoyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO5S/c1-2-22-16(19)11-23-12-7-9-13(10-8-12)24(20,21)18-15-6-4-3-5-14(15)17/h3-10,18H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVMLFFSKBAFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7706016.png)






![2-[(4-Chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetamide](/img/structure/B7706056.png)

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7706085.png)

